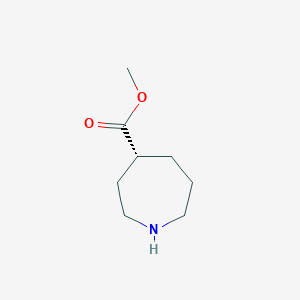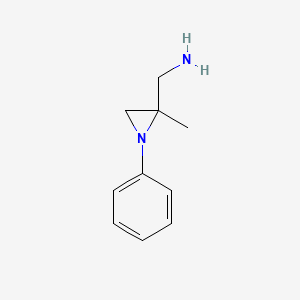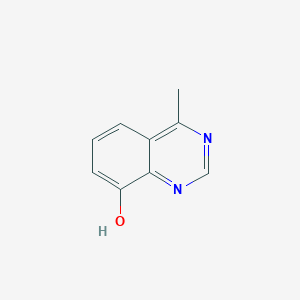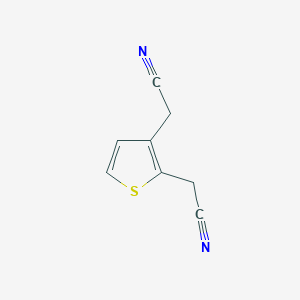
2,3-Dimethyl-1,4-dihydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-1,4-dihydroquinoxaline is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1,4-dihydroquinoxaline typically involves the condensation of o-phenylenediamine with 2,3-butanedione under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethyl-1,4-dihydroquinoxaline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: It can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-1,4-dihydroquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-1,4-dihydroquinoxaline involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the activity of the enzyme, thereby modulating the biochemical pathway in which the enzyme is involved .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound with a similar bicyclic structure but without the dimethyl substitutions.
2,3-Dimethylquinoxaline: Similar structure but lacks the 1,4-dihydro configuration.
Tetrahydroquinoxaline: Fully hydrogenated version of quinoxaline.
Uniqueness: 2,3-Dimethyl-1,4-dihydroquinoxaline is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as a versatile building block in synthetic chemistry make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
2,3-dimethyl-1,4-dihydroquinoxaline |
InChI |
InChI=1S/C10H12N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-6,11-12H,1-2H3 |
InChI-Schlüssel |
UIAOKEXQMWXIPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=CC=CC=C2N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbonitrile](/img/structure/B11920421.png)




![6,7-Diazadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B11920448.png)



![6'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11920473.png)


![7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine](/img/structure/B11920494.png)

